
4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is a synthetic compound used primarily as a substrate for the enzymatic study of chitinase and lysozyme. It is a derivative of chitotriose, which is a trisaccharide composed of three N-acetylglucosamine units. The compound is characterized by the presence of a 4-nitrophenyl group, which allows for the chromogenic detection of enzymatic activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose typically involves the acetylation of chitotriose followed by the introduction of the 4-nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the acetylated chitotriose with 4-nitrophenol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation of chitotriose and coupling with 4-nitrophenol. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity .
化学反应分析
Types of Reactions
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase and lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol as a chromogenic product .
Common Reagents and Conditions
Hydrolysis: The hydrolysis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is typically carried out in an acidic environment (pH 4.8) at 37°C.
Major Products
科学研究应用
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is widely used in scientific research for the study of chitinase and lysozyme activity. Its applications include:
Biochemical Research: Used as a substrate to measure the enzymatic activity of chitinase and lysozyme in various organisms, including bacteria, fungi, plants, and animals.
Medical Research: Employed in the study of diseases involving chitinase activity, such as asthma and inflammatory conditions.
Drug Development: Investigated for its potential in developing drugs targeting chitinase-related pathways, particularly for anti-inflammatory and anti-microbial therapies.
作用机制
The mechanism of action of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose involves its hydrolysis by chitinase or lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol. The release of 4-nitrophenol can be quantitatively measured, providing insights into the enzymatic activity and kinetics .
相似化合物的比较
4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is unique due to its specific structure and the presence of the 4-nitrophenyl group, which allows for chromogenic detection. Similar compounds include:
4-Nitrophenyl N-acetyl-b-D-glucosaminide: Used for detecting exochitinase activity.
4-Nitrophenyl N,N’-diacetyl-b-D-chitobioside: Another substrate for chitinase activity detection.
These compounds share similar applications but differ in their specific structures and the types of enzymatic activities they are used to study.
属性
分子式 |
C30H44N4O18 |
|---|---|
分子量 |
748.7 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m1/s1 |
InChI 键 |
UWYYAJFSFHIFNY-WPSUWJFCSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
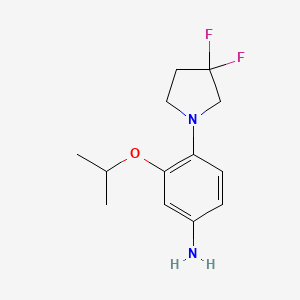
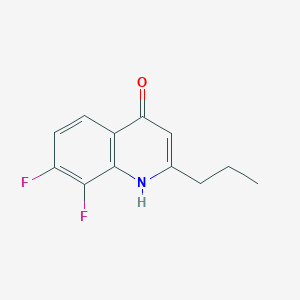
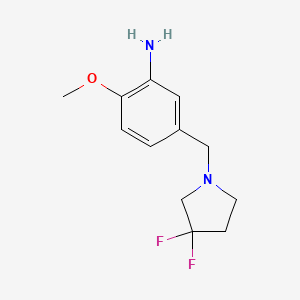
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
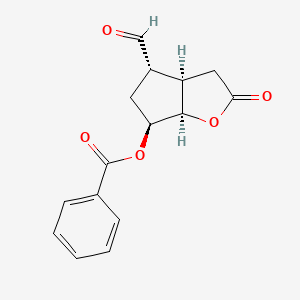

![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
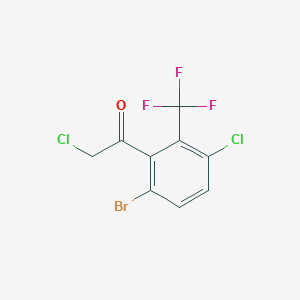

![(4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13724972.png)

